molecular formula C15H14FNO B2639817 (3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034204-95-8

(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone

Cat. No. B2639817
CAS RN: 2034204-95-8
M. Wt: 243.281
InChI Key: XPYOUCXUCXDBIH-UHFFFAOYSA-N
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Description

The compound “(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of a fluoromethyl group indicates the presence of a fluorine atom, which can significantly affect the compound’s reactivity and properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, and the attachment of the fluoromethyl and naphthalen-1-yl groups. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a naphthalen-1-yl group attached to a methanone (a type of ketone), which is in turn attached to a 3-(Fluoromethyl)azetidin-1-yl group. The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring, the ketone group, and the fluorine atom. The electron-withdrawing nature of the fluorine atom could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Naphthalene Derivatives in Medicinal Chemistry

Naphthalene derivatives are significant in medicinal chemistry due to their extensive potential in various therapeutic areas. Naphthalimide compounds, closely related to naphthalene, exhibit a broad range of biological activities. They interact with biological molecules via noncovalent bonds, showing potential as anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Some naphthalimides have entered clinical trials for cancer treatment, indicating their importance in developing potential drugs for various diseases. They are also investigated for applications as artificial ion receptors, fluorescent probes, diagnostic agents, and cell imaging agents, highlighting their versatility and potential in medicinal research and diagnostics (Huo-Hui Gong et al., 2016).

Genotoxicity and Environmental Impact

The genotoxicity of naphthalene, a structural component related to the compound of interest, has been extensively studied. Although it does not induce gene mutations in bacterial assays or in metabolically competent human cell lines, naphthalene has shown cytotoxicity in some cell lines and induced chromosomal damage in vitro. However, in vivo studies suggest naphthalene is unlikely to be genotoxic, proposing a threshold mechanism for tumorigenesis driven by cytotoxicity and cell regeneration. This underscores the importance of understanding the biological interactions of chemical compounds for their safe and effective use in medicinal applications (C. Schreiner, 2003).

Photocatalytic Applications

Naphthalene derivatives have been explored for their photocatalytic applications, demonstrating the potential for environmental and analytical applications. The photocatalytic hydroxylation of naphthalene derivatives is an eco-friendly process, showcasing the relevance of these compounds in developing sustainable chemical processes. This aspect of research highlights the intersection of chemical synthesis and environmental science, underscoring the compound's potential utility beyond medicinal chemistry (Zhang You-lan, 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the information available .

Future Directions

Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it shows biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-8-11-9-17(10-11)15(18)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYOUCXUCXDBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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